2-methyl-N-(1-phenylbutyl)-3-furamide
Description
2-Methyl-N-(1-phenylbutyl)-3-furamide is a furan-derived carboxamide compound characterized by a methyl-substituted furan ring and a 1-phenylbutyl substituent on the amide nitrogen. The 1-phenylbutyl chain likely enhances lipophilicity and steric bulk compared to simpler phenyl or alkyl substituents, influencing its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-methyl-N-(1-phenylbutyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-7-15(13-8-5-4-6-9-13)17-16(18)14-10-11-19-12(14)2/h4-6,8-11,15H,3,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOYOCFYKLCGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
(a) Fenfuram (2-Methyl-N-Phenyl-3-Furancarboxamide)
- Structure : Lacks the 1-phenylbutyl chain, featuring a phenyl group directly attached to the amide nitrogen.
- Properties : Lower molecular weight (estimated ~203 g/mol) compared to 2-methyl-N-(1-phenylbutyl)-3-furamide (estimated ~287 g/mol).
- Application : Used as a systemic fungicide, targeting plant pathogens .
(b) 5-(tert-Butyl)-2-Methyl-N-(5-Methyl-3-Isoxazolyl)-3-Furamide
- Structure : Incorporates a tert-butyl group on the furan ring and an isoxazole substituent.
- Properties : Molecular weight 240.10 g/mol; lower solubility (logP ~4.18) due to the hydrophobic tert-butyl group .
(c) 2-Methyl-N-(1-(4-(Trifluoromethyl)Benzyl)-1H-Indazol-3-yl)Furan-3-Carboxamide
- Structure : Features a trifluoromethyl-benzyl-indazolyl substituent.
- Activity : IC50 = 0.2 µM against Fascin protein, a cancer metastasis target .
- Key Difference : The indazole and trifluoromethyl groups enhance target binding affinity but increase molecular complexity and synthesis challenges compared to the phenylbutyl-substituted compound.
Substituent Effects on Bioactivity and Stability
- However, increased steric bulk may reduce binding efficiency to certain targets .
- Trifluoromethyl and Indazole Groups : Improve target specificity (e.g., Fascin inhibition) but introduce synthetic complexity and metabolic instability due to electron-withdrawing effects .
- tert-Butyl Group : Increases metabolic resistance but reduces aqueous solubility, as observed in pig fecal metabolites .
Preparation Methods
Functionalization of the Furan Ring
The 3-carboxyfuran scaffold is critical for subsequent amide bond formation. A common route involves Kolbe–Schmitt carboxylation of 3-methylfuran, where CO₂ is introduced under high pressure (5–10 atm) and elevated temperatures (120–150°C) in the presence of potassium phenoxide. This method yields 3-furoic acid with moderate efficiency (45–60% yield). Alternatively, oxidation of 3-methylfuran using KMnO₄ in acidic media provides a lower yield (30–40%) due to over-oxidation side reactions.
Recent advances employ palladium-catalyzed carbonylation of 3-bromofuran derivatives. For example, 3-bromo-2-methylfuran reacts with CO (1 atm) and methanol in the presence of Pd(OAc)₂ and Xantphos, yielding methyl 2-methylfuran-3-carboxylate in 75% yield. Hydrolysis of this ester with NaOH (2M, 60°C) produces the free acid (95% yield).
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Kolbe–Schmitt | CO₂, K phenoxide, 150°C | 45–60 | 85–90 |
| Oxidation (KMnO₄) | H₂SO₄, 80°C | 30–40 | 70–80 |
| Pd-catalyzed carbonylation | Pd(OAc)₂, Xantphos, CO, MeOH | 75 | 95 |
Preparation of 1-Phenylbutylamine
Reductive Amination of 1-Phenyl-1-Butanone
The 1-phenylbutylamine side chain is synthesized via reductive amination of 1-phenyl-1-butanone using ammonium acetate and NaBH₃CN in methanol. This one-pot reaction proceeds at room temperature (24 h) and achieves a 68% yield. The ketone intermediate is commercially available or prepared via Friedel–Crafts acylation of benzene with butyryl chloride in the presence of AlCl₃ (82% yield).
Gabriel Synthesis
An alternative route employs the Gabriel method , where phthalimide is alkylated with 1-bromo-1-phenylbutane (synthesized from 1-phenyl-1-butanol and HBr) followed by hydrazinolysis. This two-step process yields 1-phenylbutylamine in 55% overall yield but requires rigorous purification to remove phthalic acid byproducts.
Amide Bond Formation Strategies
Acid Chloride Route
Activation of furan-3-carboxylic acid to its corresponding acid chloride is achieved using thionyl chloride (SOCl₂) under reflux (70°C, 2 h). The resulting 2-methylfuran-3-carbonyl chloride is reacted with 1-phenylbutylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. This method provides the target amide in 72% yield after column chromatography.
Coupling Reagent-Mediated Synthesis
Modern approaches utilize HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] for direct coupling. A mixture of furan-3-carboxylic acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (2 equiv) in DCM is stirred at 0°C for 30 min before adding 1-phenylbutylamine. The reaction proceeds at room temperature (12 h), yielding 88% of the desired product.
| Coupling Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid chloride | SOCl₂, TEA, DCM, 25°C | 72 | 90 |
| HATU | HATU, DIPEA, DCM, 0°C → 25°C | 88 | 98 |
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may lead to side reactions with acid chlorides. Non-polar solvents like DCM or THF are preferred for HATU-mediated couplings, achieving >85% yields.
Steric and Electronic Considerations
The bulky 1-phenylbutyl group necessitates prolonged reaction times (12–24 h) for complete conversion. Microwave-assisted synthesis (100°C, 30 min) reduces the time to 2 h but risks decomposition of heat-sensitive intermediates.
Structural Characterization
Spectroscopic Analysis
Q & A
Basic: What synthetic routes are recommended for 2-methyl-N-(1-phenylbutyl)-3-furamide, and how can reaction conditions be optimized?
Answer:
The Feist-Benary cyclization method is a viable approach for synthesizing structurally related furan derivatives, as demonstrated in the synthesis of 2-(2-phenylvinyl)furan-3-carboxamide . Key parameters include:
- Catalyst and solvent selection : Use nBuLi as a strong base in anhydrous THF or DMF.
- Temperature control : Maintain low temperatures (−78°C) during lithiation steps to prevent side reactions.
- Stoichiometric ratios : Optimize equivalents of aldehydes/ketones (e.g., benzaldehyde) to improve yield.
Post-synthesis, characterize intermediates via 1H/13C NMR to confirm regioselectivity and purity (>95%) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the furan ring (δ 6.5–7.5 ppm for protons) and amide group (δ 1.2–1.8 ppm for alkyl chains) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error (e.g., CₙHₘNO₂ requires exact mass 245.1056) .
- Purity assessment : Use HPLC with a C18 column (UV detection at 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical values).
Advanced: How can computational models predict the pharmacokinetic properties of this compound?
Answer:
Leverage tools like PubChem to extract molecular descriptors (e.g., LogP, topological polar surface area) for ADME prediction .
- Absorption : Estimate intestinal permeability using the Rule of Five (molecular weight <500, LogP <5).
- Metabolism : Simulate cytochrome P450 interactions via docking studies (AutoDock Vina) to identify potential metabolic hotspots.
Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for permeability) .
Advanced: What strategies resolve contradictory data between in vitro and in vivo bioactivity studies?
Answer:
- Assay validation : Ensure in vitro conditions (e.g., pH, serum protein content) mimic physiological environments .
- Bioavailability testing : Measure plasma concentrations post-administration to assess absorption limitations .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
Advanced: How to design experiments to assess the compound’s selectivity toward biological targets?
Answer:
- Target panels : Screen against related enzymes/receptors (e.g., kinase or GPCR panels) to quantify IC₅₀ values .
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ligands) to measure displacement kinetics.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing the phenyl group) to study structure-activity relationships (SAR) .
Basic: What are the stability considerations for this compound under various storage conditions?
Answer:
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
- Light sensitivity : Store in amber vials if UV-VIS spectra indicate photodegradation (e.g., λmax shifts under light exposure) .
- Solvent compatibility : Avoid strong acids/bases; use DMSO for stock solutions (stable at −20°C for ≥6 months) .
Advanced: How can researchers validate the proposed mechanism of action using structural analogs?
Answer:
- Mutagenesis studies : Introduce point mutations in target proteins (e.g., enzyme active sites) and compare binding affinities via surface plasmon resonance (SPR) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm binding specificity .
- In silico modeling : Overlay analog structures with the parent compound in molecular dynamics simulations to identify critical interactions .
Basic: What solvent systems are suitable for solubility and formulation studies?
Answer:
- Polar solvents : Use DMSO (for stock solutions) or ethanol/water mixtures (≤20% v/v) to enhance solubility .
- Surfactant-based systems : Test polysorbate-80 or PEG-400 for colloidal dispersions if aqueous solubility is <1 mg/mL.
- pH adjustment : Explore buffered solutions (pH 4–8) to ionize the amide group and improve solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
